6-prenylated flavones
6-Prenylated Flavones are a class of natural products derived from the flavone skeleton, characterized by a prenyl group attached at position 6. These compounds exhibit diverse bioactivities including antioxidant, anti-inflammatory, and anticancer properties due to their structural features. Structurally, 6-prenylated flavones consist of a 3-hydroxyflavone core with a prenyl moiety attached via the C-6 position. The prenylation significantly influences their pharmacological activities, as it can modulate the lipophilicity and stability of these compounds.
These bioactive molecules are widely found in various plants such as Ginkgo biloba, Euonymus alatus, and Echinacea purpurea. In recent years, extensive research has focused on understanding their mechanisms of action, particularly in cancer therapy where they show promise as potential therapeutic agents due to their ability to induce apoptosis and inhibit tumor growth.
The development of 6-prenylated flavones for pharmaceutical applications requires careful consideration of their extraction methods, purification techniques, and chemical synthesis strategies. Their application ranges from traditional medicine to modern drug discovery, highlighting the importance of these compounds in the field of natural product chemistry.

構造 | 化学名 | CAS | MF |
---|---|---|---|
![]() |
4-7-(1,1-Dimethylethyl)dimethylsilyloxy 6-(3-Methyl-2-buten-1-yl)cannflavin B | 1030601-58-1 | C32H42O7Si |
![]() |
rubraflavone C | 54835-67-5 | C30H34O6 |
![]() |
Licoflavonol | 60197-60-6 | C20H18O6 |
![]() |
Cannflavin A | 76735-57-4 | C26H28O6 |
![]() |
dorsmanin C | 1025775-95-4 | C30H32O7 |
![]() |
6-Prenylapigenin | 68097-13-2 | C20H18O5 |
![]() |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one | 151649-34-2 | C21H20O7 |
![]() |
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methyl-2-buten-1-yl)- | 109605-79-0 | C21H20O6 |
![]() |
Licoflavone A | 61153-77-3 | C20H18O4 |
![]() |
Mulberranol | 62393-99-1 | C25H26O7 |
関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
推奨される供給者
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品